molecular formula C21H25N3O2 B5078892 METHYL 2-{3-[(4-TERT-BUTYLPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE

METHYL 2-{3-[(4-TERT-BUTYLPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE

Cat. No.: B5078892
M. Wt: 351.4 g/mol
InChI Key: QPWAKLHKIWIKPJ-UHFFFAOYSA-N
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Description

Methyl 2-{3-[(4-tert-butylphenyl)methyl]-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl}acetate is a complex organic compound with a unique structure that combines a benzodiazole ring with a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{3-[(4-tert-butylphenyl)methyl]-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl}acetate typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzyl chloride with 2-aminobenzimidazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-[(4-tert-butylphenyl)methyl]-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{3-[(4-tert-butylphenyl)methyl]-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{3-[(4-tert-butylphenyl)methyl]-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-tert-butylphenylacetate: A related compound with a similar structure but different functional groups.

    4-tert-Butylbenzyl chloride: An intermediate used in the synthesis of the target compound.

    2-Aminobenzimidazole: Another intermediate involved in the synthetic route.

Uniqueness

Methyl 2-{3-[(4-tert-butylphenyl)methyl]-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl}acetate stands out due to its unique combination of a benzodiazole ring and a tert-butylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[3-[(4-tert-butylphenyl)methyl]-2-iminobenzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-21(2,3)16-11-9-15(10-12-16)13-23-17-7-5-6-8-18(17)24(20(23)22)14-19(25)26-4/h5-12,22H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWAKLHKIWIKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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